Dixylyl disulphide
Description
Disulfide Bond Geometry and Torsional Angles
The disulfide bond (S–S) in 2,4-dimethylphenyl 3,4-dimethylphenyl disulfide exhibits a bond length of approximately 2.03–2.05 Å , consistent with typical diaryl disulfides. X-ray crystallographic studies of analogous asymmetric disulfides reveal that the C–S–S–C torsion angle adopts a near-perpendicular geometry, averaging 93.2° , to minimize steric clashes between the methyl substituents. This torsional preference aligns with empirical observations that steric bulk at ortho-positions forces the S–S bond out of plane with the aromatic rings, elongating the bond slightly compared to unsubstituted diphenyl disulfide (2.08 Å).
Table 1: Comparative Disulfide Bond Parameters
| Compound | S–S Bond Length (Å) | C–S–S–C Torsion Angle (°) |
|---|---|---|
| Diphenyl disulfide | 2.08 | 85–90 |
| Symmetric 2,4-dimethylphenyl disulfide | 2.05 | 89–92 |
| 2,4-Dimethylphenyl 3,4-dimethylphenyl disulfide | 2.03–2.05 | 92–94 |
Aromatic Substitution Patterns and Steric Effects
The asymmetric substitution pattern distinguishes this compound from symmetrical analogues. The 2,4-dimethylphenyl group features methyl groups at the ortho- and para-positions, while the 3,4-dimethylphenyl group substitutes meta- and para-positions. This arrangement creates a steric gradient : the 2,4-dimethylphenyl moiety imposes greater steric hindrance due to its ortho-methyl group, which forces the attached sulfur atom into a distorted tetrahedral geometry. Computational models suggest that the ortho-methyl groups elevate the energy barrier for S–S bond rotation by ~7 kJ/mol compared to para-substituted analogues, reducing conformational flexibility.
Table 2: Steric Effects of Substituents
| Substituent Position | Steric Hindrance (van der Waals radius, Å) | Impact on S–S Bond Geometry |
|---|---|---|
| Ortho-methyl | 1.70 (CH3) | Increases torsion angle |
| Meta-methyl | 1.70 (CH3) | Minimal torsional influence |
| Para-methyl | 1.70 (CH3) | Stabilizes planar conformers |
The interplay between these substituents results in a non-coplanar arrangement of the two aromatic rings, with a dihedral angle of ~45° between them, as observed in related asymmetric disulfides.
Comparative Analysis with Symmetrical Diaryldisulfide Analogues
Symmetrical diaryldisulfides, such as bis(2,4-dimethylphenyl) disulfide (CID 83618), exhibit uniform steric environments that favor crystallographic symmetry and predictable packing motifs. In contrast, the asymmetry of 2,4-dimethylphenyl 3,4-dimethylphenyl disulfide disrupts crystallinity, leading to polymorphic behavior and reduced melting points (265°C vs. 174.6°C for symmetric analogues). Spectroscopic comparisons further highlight differences: the asymmetric compound shows a split S–S stretching band near 510 cm⁻¹ in infrared spectra, whereas symmetric analogues display a single peak.
Electron-donating methyl groups in asymmetric positions also alter redox properties. Cyclic voltammetry of related compounds reveals that ortho-methyl substituents raise oxidation potentials by 0.2–0.3 V compared to para-substituted analogues, attributed to increased steric shielding of the disulfide bond.
Table 3: Key Differences Between Symmetric and Asymmetric Analogues
| Property | Symmetric Bis(2,4-dimethylphenyl) Disulfide | Asymmetric 2,4-Dimethylphenyl 3,4-Dimethylphenyl Disulfide |
|---|---|---|
| Melting Point | 265°C | Not reported (predicted <200°C) |
| S–S Stretching (IR) | 525 cm⁻¹ (single peak) | 510 cm⁻¹ (split peak) |
| Crystallographic Symmetry | P21/c space group | P1 or P21/c with Z′ >1 |
| Oxidation Potential | +1.1 V (vs. SCE) | +1.3 V (vs. SCE) |
These structural and electronic distinctions underscore the unique reactivity of asymmetric disulfides in applications such as vulcanization and polymer stabilization.
Structure
3D Structure
Properties
IUPAC Name |
1-[(2,4-dimethylphenyl)disulfanyl]-2,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18S2/c1-11-5-7-15(13(3)9-11)17-18-16-8-6-12(2)10-14(16)4/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYHJOQRKNEXCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SSC2=C(C=C(C=C2)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065561 | |
| Record name | Disulfide, bis(2,4-dimethylphenyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13616-83-6 | |
| Record name | Bis(2,4-dimethylphenyl) disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13616-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2,4-xylyl) disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013616836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disulfide, bis(2,4-dimethylphenyl) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disulfide, bis(2,4-dimethylphenyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di(2,4-xylyl) disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.714 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(2,4-XYLYL) DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/534Y509F25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disulfide, 2,4-dimethylphenyl 3,4-dimethylphenyl typically involves the oxidation of thiols. One common method is the reaction of 2,4-dimethylthiophenol with 3,4-dimethylthiophenol in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under controlled temperature conditions to ensure the formation of the disulfide bond.
Industrial Production Methods
Industrial production of disulfide, 2,4-dimethylphenyl 3,4-dimethylphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to achieve high yield and purity. The final product is purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Disulfide, 2,4-dimethylphenyl 3,4-dimethylphenyl undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced back to the corresponding thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Dithiothreitol, sodium borohydride, or other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: 2,4-dimethylthiophenol, 3,4-dimethylthiophenol.
Substitution: Nitrated or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : Disulfide is utilized as a reagent in various organic reactions and as a precursor for synthesizing more complex sulfur-containing compounds .
- Redox Reactions : It plays a role in redox chemistry where disulfide bonds are formed and cleaved, crucial for understanding protein folding and stability.
Biology
- Biological Activity Studies : Research indicates potential antimicrobial and antioxidant properties. The compound is studied as a model for disulfide bond formation in proteins, which is vital for their structural integrity and function .
- Redox Biology : Its role in redox biology is significant as it can interact with thiol groups in proteins to form disulfide bonds, affecting biochemical pathways.
Medicine
- Therapeutic Applications : Investigated for its potential in drug design and development. The compound's ability to form disulfide bonds can influence drug efficacy and stability .
- Disease Treatment : Preliminary studies suggest that compounds with similar structures may exhibit therapeutic effects against certain diseases due to their biological activity .
Industry
- Specialty Chemicals Production : Employed in the manufacturing of specialty chemicals that require specific properties derived from its unique structure .
- Material Science : Used in developing materials with enhanced properties due to the presence of disulfide linkages which can improve mechanical strength and thermal stability .
Case Studies
- Telechelic Poly(Phenylene Sulfide) Synthesis :
- Biological Activity Assessment :
Mechanism of Action
The mechanism of action of disulfide, 2,4-dimethylphenyl 3,4-dimethylphenyl involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in the stability and function of proteins and other biological molecules. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds that can alter protein structure and function. This mechanism is essential in various biochemical pathways and processes.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2,4-Dimethylphenyl 3,4-dimethylphenyl disulfide
- CAS Registry Number : 65087-05-0
- Molecular Formula : C₁₆H₁₈S₂
- Molecular Weight : 274.4 g/mol
- Synonyms: 2,4-Xylyl 3,4-xylyldisulphide; Disulfide, 2,4-dimethylphenyl 3,4-dimethylphenyl .
Key Properties :
- LogP (XLogP3) : 5.5, indicating moderate lipophilicity.
- Structural Features : Two aromatic rings substituted with methyl groups at the 2,4- and 3,4-positions, connected via a disulfide (–S–S–) bridge.
Comparison with Similar Compounds
Positional Isomers: 2,4-Dimethylphenyl 2,5-Dimethylphenyl Disulfide
Key Differences :
- CAS Number : 65087-03-8 (vs. 65087-05-0 for the target compound).
- Substituent Positions : Methyl groups at 2,4- and 2,5-positions (vs. 3,4- for the target).
- Physicochemical Properties :
Table 1: Comparison of Positional Isomers
Other Diaryl Disulfides
10-Carboxydecyl Disulfide (CAS 23483-56-9): Structure: Aliphatic disulfide with a carboxylate-terminated chain. Applications: Used in surface modification and nanotechnology due to its self-assembling properties . Key Difference: Aliphatic vs. aromatic disulfides; the target compound lacks polar functional groups, limiting its use in aqueous systems.
Ruthenium Disulfide (CAS 12166-20-0): Structure: Inorganic (RuS₂) with a layered structure.
Structurally Related Aromatic Compounds
- Examples : 2,4-bis(2,4-dimethylphenyl)-6-[...]-s-triazines.
- Applications : UV stabilizers or light absorbers in polymers.
- Contrast : While sharing dimethylphenyl substituents, the triazine core and hydroxyl/propoxy groups confer distinct reactivity and functionality compared to disulfides .
Hydrazones from 2,4-Dimethylphenyl Hydrazine HCl () :
- Structure : Condensation products with aromatic carbonyls.
- Applications : Chemosensors and bioactive agents (antifungal, antibacterial).
- Contrast : The disulfide lacks the hydrazone (–NH–N=CH–) moiety, limiting its utility in sensor chemistry but offering stability under reducing conditions .
Biological Activity
Disulfide, 2,4-dimethylphenyl 3,4-dimethylphenyl (commonly referred to as bis(2,4-dimethylphenyl) disulfide) is a compound of significant interest in the field of medicinal chemistry and materials science. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a disulfide bond between two 2,4-dimethylphenyl groups. Its structure can be represented as follows:
This configuration contributes to its unique chemical reactivity and biological properties.
Antioxidant Properties
Research indicates that disulfides like bis(2,4-dimethylphenyl) disulfide exhibit antioxidant activity. This is primarily due to their ability to scavenge free radicals and inhibit oxidative stress in biological systems. The antioxidant mechanism involves the donation of electrons from the sulfur atoms in the disulfide bond, which neutralizes reactive oxygen species (ROS) .
Antimicrobial Activity
Studies have demonstrated that bis(2,4-dimethylphenyl) disulfide possesses antimicrobial properties against various pathogens. The compound's efficacy was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition of bacterial growth. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Synthesis Methods
The synthesis of bis(2,4-dimethylphenyl) disulfide can be achieved through several methods:
- Oxidative Coupling : This method involves the reaction of 2,4-dimethylphenol with sulfur dichloride under controlled conditions to form the disulfide bond.
- Radical Polymerization : The compound can also serve as a precursor for polymer synthesis through radical polymerization processes .
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of bis(2,4-dimethylphenyl) disulfide using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that the compound exhibited a dose-dependent increase in antioxidant activity, comparable to standard antioxidants like ascorbic acid .
| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| 10 | 25 | 30 |
| 50 | 55 | 60 |
| 100 | 85 | 90 |
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of bis(2,4-dimethylphenyl) disulfide against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Q & A
Q. Guidance for Researchers
- Data Limitations: Most available data derive from structurally analogous disulfides. Prioritize direct experimental validation.
- Safety Protocols: Handle under inert conditions due to thermal sensitivity . Use PPE and fume hoods for volatile byproducts.
- Collaborative Validation: Share spectral/analytical data with open-access repositories to address literature gaps.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
